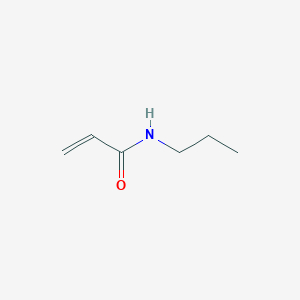

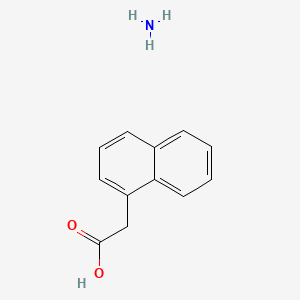

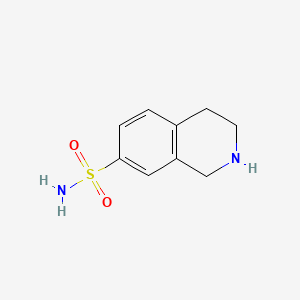

1,2,3,4-Tetrahydroisoquinoline-7-sulfonamide

Descripción general

Descripción

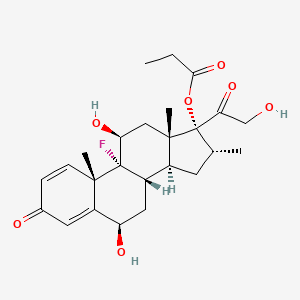

SKF 29661, también conocido como 1,2,3,4-tetrahidro-7-isoquinolina-sulfonamida, es un inhibidor potente y selectivo de la enzima feniletilamina N-metiltransferasa. Esta enzima es crucial en la biosíntesis de epinefrina a partir de norepinefrina. SKF 29661 ha sido ampliamente estudiado por su capacidad para inhibir esta enzima tanto in vitro como in vivo, convirtiéndolo en una herramienta valiosa en la investigación farmacológica .

Mecanismo De Acción

SKF 29661 ejerce sus efectos uniéndose al sitio activo de la feniletilamina N-metiltransferasa, inhibiendo así la conversión de norepinefrina a epinefrina. Esta inhibición es reversible y altamente selectiva, lo que convierte a SKF 29661 en una herramienta valiosa para estudiar la importancia fisiológica de esta enzima .

Compuestos similares:

- SKF 64139: Otro inhibidor de la feniletilamina N-metiltransferasa, pero con diferente selectividad y potencia.

- Otros derivados de isoquinolina: Compuestos con estructuras similares pero con diferentes grupos funcionales y actividades biológicas .

Singularidad: SKF 29661 es único debido a su alta selectividad y potencia como inhibidor de la feniletilamina N-metiltransferasa. Su capacidad para inhibir esta enzima tanto in vitro como in vivo sin toxicidad significativa lo convierte en una valiosa herramienta farmacológica .

Análisis Bioquímico

Biochemical Properties

1,2,3,4-Tetrahydroisoquinoline-7-sulfonamide plays a significant role in biochemical reactions, particularly in the inhibition of enzymes such as phenylethanolamine N-methyltransferase (PNMT) . This enzyme is involved in the biosynthesis of catecholamines, and its inhibition can have various physiological effects. The compound interacts with PNMT by forming hydrogen bonds with the enzyme’s active site, thereby inhibiting its activity . Additionally, this compound has been shown to interact with other biomolecules, including proteins and nucleic acids, which may contribute to its therapeutic potential .

Cellular Effects

This compound influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can modulate the activity of signaling pathways involved in cell proliferation and apoptosis . This modulation can lead to changes in gene expression, resulting in altered cellular functions. Furthermore, this compound has been shown to impact cellular metabolism by affecting the activity of metabolic enzymes and altering metabolite levels .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with various biomolecules. The compound exerts its effects by binding to specific enzymes and proteins, leading to their inhibition or activation . For example, its interaction with PNMT results in the inhibition of catecholamine biosynthesis . Additionally, this compound can influence gene expression by binding to nucleic acids and modulating transcriptional activity . These molecular interactions contribute to the compound’s overall biochemical and physiological effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. The compound has been found to be relatively stable under standard laboratory conditions . Its degradation can occur over extended periods, leading to a decrease in its efficacy. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to have therapeutic effects, such as the inhibition of PNMT and modulation of cellular signaling pathways . At higher doses, toxic or adverse effects may be observed, including cellular toxicity and disruption of normal physiological processes . These dosage-dependent effects highlight the importance of determining the optimal therapeutic dose for potential clinical applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism . The compound can affect metabolic flux by altering the activity of key metabolic enzymes, leading to changes in metabolite levels . Additionally, this compound may be metabolized through pathways involving oxidation, reduction, and conjugation reactions, which can influence its overall bioavailability and efficacy .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions can affect the compound’s localization and accumulation in different cellular compartments. For example, the compound may be transported into cells via active transport mechanisms and distributed to specific organelles where it exerts its effects . Understanding these transport and distribution mechanisms is crucial for optimizing the compound’s therapeutic potential.

Subcellular Localization

This compound exhibits specific subcellular localization, which can influence its activity and function . The compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the nucleus, where it can interact with nucleic acids and modulate gene expression . Alternatively, it may be targeted to the cytoplasm or mitochondria, affecting metabolic processes and enzyme activity . The subcellular localization of this compound is an important factor in determining its overall biochemical effects.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis de SKF 29661 implica la ciclación de precursores apropiados para formar el sistema de anillo isoquinolina, seguido de la formación de sulfonamida. La ruta sintética específica y las condiciones de reacción son propietarias y se detallan en la literatura química especializada .

Métodos de producción industrial: La producción industrial de SKF 29661 generalmente implica la síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. El proceso incluye estrictas medidas de control de calidad para mantener la consistencia y la eficacia del compuesto .

Análisis De Reacciones Químicas

Tipos de reacciones: SKF 29661 principalmente experimenta reacciones de sustitución debido a la presencia de grupos funcionales reactivos. También puede participar en reacciones de oxidación y reducción bajo condiciones específicas .

Reactivos y condiciones comunes:

Reacciones de sustitución: Los reactivos comunes incluyen agentes halogenantes y nucleófilos. Las condiciones a menudo implican temperaturas suaves y solventes como diclorometano.

Reacciones de oxidación: Reactivos como permanganato de potasio o trióxido de cromo se pueden usar en condiciones ácidas.

Reacciones de reducción: Los agentes reductores como hidruro de aluminio y litio o borohidruro de sodio se emplean en condiciones controladas.

Productos principales: Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, las reacciones de sustitución pueden producir varios derivados de SKF 29661 con grupos funcionales modificados .

Aplicaciones Científicas De Investigación

SKF 29661 se usa ampliamente en la investigación científica debido a su inhibición selectiva de la feniletilamina N-metiltransferasa. Sus aplicaciones incluyen:

Química: Se usa como una herramienta para estudiar la cinética enzimática y los mecanismos de inhibición.

Biología: Ayuda a comprender el papel de la epinefrina en los procesos fisiológicos.

Medicina: Investigado para posibles aplicaciones terapéuticas en condiciones relacionadas con la desregulación de la epinefrina.

Industria: Utilizado en el desarrollo de nuevos agentes farmacológicos que se dirigen al sistema adrenérgico

Comparación Con Compuestos Similares

- SKF 64139: Another inhibitor of phenylethanolamine N-methyltransferase, but with different selectivity and potency.

- Other isoquinoline derivatives: Compounds with similar structures but varying functional groups and biological activities .

Uniqueness: SKF 29661 is unique due to its high selectivity and potency as an inhibitor of phenylethanolamine N-methyltransferase. Its ability to inhibit this enzyme both in vitro and in vivo without significant toxicity makes it a valuable pharmacological tool .

Propiedades

IUPAC Name |

1,2,3,4-tetrahydroisoquinoline-7-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2S/c10-14(12,13)9-2-1-7-3-4-11-6-8(7)5-9/h1-2,5,11H,3-4,6H2,(H2,10,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGLLZXSYRBMNOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC2=C1C=CC(=C2)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20185328 | |

| Record name | 1,2,3,4-tetrahydroisoquinoline-7-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20185328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31404-61-2 | |

| Record name | 1,2,3,4-Tetrahydroisoquinoline-7-sulfonamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031404612 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2,3,4-tetrahydroisoquinoline-7-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20185328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,3,4-TETRAHYDROISOQUINOLINE-7-SULFONAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7ASE44P9QJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

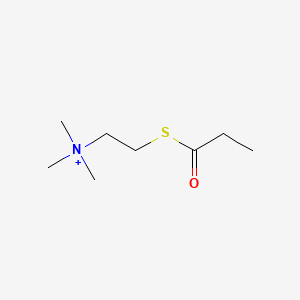

![(6R,7R)-pivaloyloxymethyl 7-((Z)-2-(2-aminothiazol-4-yl)-2-(methoxyimino)acetamido)-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate hydrochloride](/img/structure/B1208409.png)